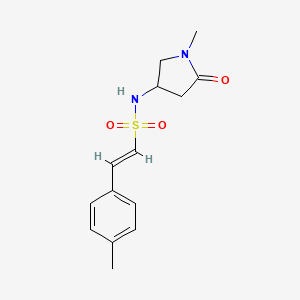![molecular formula C20H18ClN5OS B2631903 7-(2-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 901242-68-0](/img/structure/B2631903.png)
7-(2-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(2-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine . Pyrimidine derivatives have been recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Synthesis Analysis
The synthesis of this compound involves a multicomponent reaction . The yield of the reaction was reported to be 73% .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IR, NMR, and MS data . The compound has a molecular weight of 492.2 as indicated by its MS [MH +] (m/z) value . The IR spectrum shows characteristic peaks for NH, CH3, C=C, C=N, and CH2 groups . The 1H-NMR spectrum provides information about the types and the environment of the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis
The compound has a melting point of 176-179°C . Other physical and chemical properties such as solubility, stability, and reactivity can be inferred from its molecular structure and the functional groups present in the molecule .科学的研究の応用
Synthesis and Biological Activity
Triazolopyrimidines have been synthesized through various chemical protocols, demonstrating a wide range of biological activities. For instance, Gilava et al. (2020) reported the synthesis of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities, indicating the compounds' potential as bioactive agents (V. P. Gilava, P. Patel, H. Ram, J. H. Chauhan, 2020). Similarly, Chauhan and Ram (2019) developed a series of triazolopyrimidine derivatives, assessing their antibacterial and antifungal properties, which further highlights the class's relevance in developing new antimicrobial agents (J. H. Chauhan, H. Ram, 2019).
Chemical Properties and Applications
The structural and chemical properties of triazolopyrimidines, such as their synthesis via cyclocondensation reactions and potential for forming various derivatives, make them interesting for material science and chemical research. Desenko et al. (1998) explored the cyclocondensation of triazolopyrimidine derivatives, offering insights into their chemical behavior and potential applications beyond biological activity, such as in materials science or as chemical intermediates (S. Desenko, S. A. Komykhov, V. Orlov, H. Meier, 1998).
Tuberculostatic Activity
The search for new antituberculous agents has led to the evaluation of triazolopyrimidine derivatives for their tuberculostatic activity. Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, demonstrating promising antituberculous properties and contributing to the development of new treatments for tuberculosis (Y. Titova, E. Filatova, O. Fedorova, G. Rusinov, V. Charushin, 2019).
将来の方向性
作用機序
Target of Action
The primary target of the compound 7-(2-Chlorophenyl)-5-Methyl-2-(Methylsulfanyl)-N-Phenyl-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 7-(2-Chlorophenyl)-5-Methyl-2-(Methylsulfanyl)-N-Phenyl-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide affects the cell cycle progression . Specifically, it leads to cell growth arrest at the G0-G1 stage , disrupting the normal progression of the cell cycle and affecting downstream cellular processes .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown that 7-(2-Chlorophenyl)-5-Methyl-2-(Methylsulfanyl)-N-Phenyl-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide possesses suitable pharmacokinetic properties . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induces apoptosis within HCT cells .
特性
IUPAC Name |
7-(2-chlorophenyl)-5-methyl-2-methylsulfanyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-12-16(18(27)23-13-8-4-3-5-9-13)17(14-10-6-7-11-15(14)21)26-19(22-12)24-20(25-26)28-2/h3-11,17H,1-2H3,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBGKPWYKIZHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2631825.png)
![N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide](/img/structure/B2631827.png)
![17-Bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B2631829.png)
![3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2631830.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2631831.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2631833.png)
![(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2631834.png)
![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2631836.png)
![Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate](/img/structure/B2631837.png)

![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-phenylpropanoyl)piperidine](/img/structure/B2631839.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2631840.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid](/img/no-structure.png)
